Cas no 68047-07-4 (1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone)

1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone structure
68047-07-4 structure
Product Name:1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone
CAS-nummer:68047-07-4
MF:C20H25NO2
MW:311.41800570488
CID:968466
PubChem ID:9861546
Update Time:2025-04-19

1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone
    • 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one
    • 1-p-dimethylaminoethoxyphenyl-2-phenyl-butan-1-one
    • 1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenyl-1-butanone
    • OBBFYFBJWYPOQQ-UHFFFAOYSA-N
    • 1-Butanone, 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-
    • 47BUC43043
    • 68047-07-4
    • Tamoxifen Citrate Imp. G (EP); Tamoxifen Imp. G (EP); (2RS)-1-[4-[2-(Dimethylamino)-ethoxy]phenyl]-2-phenylbutan-1-one; Tamoxifen Citrate Impurity G; Tamoxifen Impurity G
    • 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one
    • CHEMBL4636026
    • Tamoxifen citrate impurity G [EP]
    • Q27259042
    • DTXSID30987496
    • 4-(beta-dimethylaminoethoxy)-alpha-ethyldesoxybenzoin
    • 1-Butanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-
    • 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one, (2RS)-
    • 1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenyl-1-butanone
    • UNII-47BUC43043
    • TAMOXIFEN CITRATE IMPURITY G [EP IMPURITY]
    • 1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butanone
    • 1-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-2-PHENYLBUTAN-1-ONE
    • SCHEMBL2058475
    • (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one
    • 4'-[2-(DIMETHYLAMINO)ETHOXY]-2-PHENYLBUTYROPHENONE
    • (2RS)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one
    • Inchi: 1S/C20H25NO2/c1-4-19(16-8-6-5-7-9-16)20(22)17-10-12-18(13-11-17)23-15-14-21(2)3/h5-13,19H,4,14-15H2,1-3H3
    • InChI-sleutel: OBBFYFBJWYPOQQ-UHFFFAOYSA-N
    • LACHT: O(CCN(C)C)C1C=CC(=CC=1)C(C(C1C=CC=CC=1)CC)=O

Berekende eigenschappen

  • Exacte massa: 311.18900
  • Monoisotopische massa: 311.188529040g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 8
  • Complexiteit: 342
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.1
  • Topologisch pooloppervlak: 29.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.051±0.06 g/cm3 (20 ºC 760 Torr),
  • Oplosbaarheid: 几乎不溶 (0.05 g/L) (25 ºC),
  • PSA: 29.54000
  • LogboekP: 4.00350
Aanbevolen leveranciers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.